Product packaging for Dibenzo[fg,qr]pentacene(Cat. No.:CAS No. 197-74-0)

Dibenzo[fg,qr]pentacene

Cat. No.: B085973
CAS No.: 197-74-0
M. Wt: 352.4 g/mol
InChI Key: CQZAFTXSQXUULO-UHFFFAOYSA-N
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Description

Dibenzo[fg,qr]pentacene is an advanced organic semiconductor material belonging to the class of pentacene-derived polycyclic aromatic hydrocarbons (PAHs). It is synthesized via a ruthenium-catalyzed chemoselective C–O arylation of 1,5-dimethoxyanthraquinones, followed by a Corey-Chaykovsky reaction and dehydrative aromatization . This compound is engineered for high-performance organic electronic devices and exhibits significant hole-transporting characteristics, as demonstrated in fabricated devices with a bottom-contact configuration . Its extended, planar π-conjugated system contributes to its promising electronic properties. Research applications primarily focus on the development of novel organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other organic photovoltaics (OPVs) . Furthermore, its well-defined electronic structure makes it a valuable subject for fundamental studies on charge transport in π-conjugated systems and for computational modeling of graph energy in benzenoid hydrocarbons . This product is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H16 B085973 Dibenzo[fg,qr]pentacene CAS No. 197-74-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197-74-0

Molecular Formula

C28H16

Molecular Weight

352.4 g/mol

IUPAC Name

heptacyclo[13.11.1.12,10.04,9.017,22.023,27.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19,21,23(27),24-tetradecaene

InChI

InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-23-13-6-12-22-20-10-4-2-8-18(20)16-26(28(22)23)24-14-5-11-21(19)27(24)25/h1-16H

InChI Key

CQZAFTXSQXUULO-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1

Other CAS No.

197-74-0

Origin of Product

United States

Synthesis and Characterization

Key Synthetic Routes and Methodologies

The synthesis of this compound derivatives can be challenging due to their intricate molecular architecture. ontosight.ai However, several effective synthetic strategies have been developed.

One notable method involves a multi-step process starting from dimethoxyanthraquinones. This route utilizes a ruthenium-catalyzed chemoselective C-O arylation, followed by a Corey-Chaykofsky reaction and a subsequent dehydrative aromatization to yield the final this compound derivatives. researchgate.net Another approach involves the acid-catalyzed rearrangement of specifically designed pentacyclic precursors to selectively produce pentacene (B32325) derivatives with defined symmetries. acs.orgnih.gov The development of such synthetic methodologies is crucial for creating new functional materials and exploring their structure-property relationships. researchgate.net

Spectroscopic and Crystallographic Analysis

Once synthesized, the precise structure and properties of this compound compounds are determined through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool used to elucidate the connectivity of atoms within the molecule, confirming the successful synthesis of the target structure. uni-heidelberg.de

Mass Spectrometry : This is used to confirm the molecular weight of the synthesized compound.

These analytical methods are indispensable for the unambiguous characterization of new this compound derivatives and for understanding how their structure dictates their physical and electronic properties.

Advanced Spectroscopic and Diffraction Based Characterization Techniques

Structural Elucidation via X-ray Diffraction and Electron Diffraction

X-ray and electron diffraction techniques are powerful tools for determining the precise atomic arrangement within the crystalline forms of dibenzo[fg,qr]pentacene and related PAHs. They reveal details about crystal packing, polymorphism, and molecular orientation, which are fundamental to understanding their material properties.

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining single crystals of large PAHs suitable for SC-XRD can be challenging, analysis of related compounds offers invaluable insights into the packing motifs and intermolecular interactions that can be expected for this compound. nih.gov

For instance, high-pressure SC-XRD studies on the large PAH dicoronylene (C₄₈H₂₀) have revealed detailed information about its structural response to physical compression. esrf.fr Experiments conducted at pressures up to 26.2 GPa showed that the monoclinic structure (space group P2₁/c) is maintained, while intermolecular distances decrease, leading to a reduction in the electronic band gap. esrf.fr Such studies highlight how physical pressure can tune the electronic properties of PAHs. esrf.fr Similarly, SC-XRD has been used to determine the structure of bowl-shaped PAHs, such as corannulene (B50411) derivatives, revealing their unique concave geometries and packing arrangements. rsc.org In one case, the analysis of a nitrogen-containing PAH confirmed a significant bowl depth of 1.43 Å. rsc.org These analyses are crucial for understanding structure-property relationships in complex aromatic systems.

Table 1: Pressure-Induced Structural Changes in Dicoronylene (C₄₈H₂₀) from SC-XRD

Pressure (GPa) a (Å) b (Å) c (Å) β (°) Unit Cell Volume (ų)
3.3 24.3 4.66 13.5 112.5 1414
10.3 23.5 4.50 13.2 112.9 1289
19.2 22.8 4.38 12.9 113.1 1180
26.2 22.4 4.31 12.7 113.2 1124

Data sourced from high-pressure single-crystal X-ray diffraction experiments. esrf.fr

For organic electronic applications, PAHs are often used in the form of thin films. Grazing Incidence X-ray Diffraction (GIXD) is a critical technique for characterizing the crystal structure and molecular orientation within these films. Unlike conventional XRD, GIXD is surface-sensitive, providing information on lattice spacings parallel to the substrate.

Studies on pentacene (B32325), a closely related parent compound, have extensively used GIXD to investigate polymorphism. Pentacene thin films are known to exhibit at least two main polymorphs: a "thin-film phase" and a "bulk phase". researchgate.net The thin-film phase typically forms at the initial stages of deposition, while the bulk phase appears in thicker films. researchgate.net GIXD experiments on pentacene films have determined the lattice parameters for these different phases. aps.orgresearchgate.net For example, a 180 nm thick pentacene film was found to have a triclinic unit cell with parameters a=0.592 nm, b=0.754 nm, c=1.563 nm, α=81.5°, β=87.2°, and γ=89.9°. aps.orgresearchgate.net This detailed structural information is crucial as the molecular packing, particularly the intermolecular π-π overlap, directly influences charge transport properties. aps.org The transition between these polymorphs can be induced by heat treatment or exposure to organic solvents.

Table 2: Comparison of Pentacene Polymorph Unit Cell Parameters Determined by GIXD

Polymorph a (nm) b (nm) c (nm) α (°) β (°) γ (°)
Thin Film Phase 0.592 0.754 1.563 81.5 87.2 89.9
Bulk Phase (Campbell) 0.627 0.777 1.444 90.0 101.9 90.0

Data compiled from GIXD studies on pentacene thin films. aps.orgresearchgate.net

When single crystals are too small for X-ray diffraction, electron diffraction techniques become essential. nih.gov Selected Area Electron Diffraction (SAED) and low-dose High-Resolution Transmission Electron Microscopy (HR-EM) are powerful methods for analyzing the crystal structure of nanocrystalline and beam-sensitive organic materials like PAHs. researchgate.net

The molecular structure of many PAHs can be determined from nanocrystals using 3D electron diffraction. nih.gov For large, complex PAHs such as hexabenzo[bc,ef,hi,kl,no,qr]coronene (B86863) (HBC) and dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene (B86497) (DBPP), a combination of SAED and low-dose HR-EM has been used to analyze their crystal structure and morphology. researchgate.net SAED patterns provide reciprocal lattice information from which the unit cell can be determined, while low-dose imaging helps to visualize the crystal lattice directly without causing significant radiation damage to the sensitive organic structure. researchgate.netnih.gov This is particularly important for organic materials, which can be easily damaged by high-energy electron beams. frontiersin.orgwiley.com These techniques confirmed that HBC crystallizes in the known γ-motif and revealed characteristic distortions in small crystals. researchgate.net

Optical and Electronic Spectroscopy Methodologies

Spectroscopic methods are vital for confirming molecular structure and probing the electronic properties that arise from the extended π-systems of this compound and its analogues.

UV/Vis absorption and fluorescence spectroscopy are fundamental techniques for characterizing the optical properties of PAHs. The extended π-conjugation in this compound gives rise to distinct absorption and emission features. The fusion of additional benzene (B151609) rings onto the pentacene core significantly alters its electronic structure. researchgate.net While pentacene has electronic properties characteristic of acenes, the benzannulation to form this compound results in a molecule that behaves more like two electronically separate phenanthrene (B1679779) units, a phenomenon explained by Clar's aromatic sextet rule. researchgate.net

Derivatives of this compound exhibit unique optical properties. For example, 1,2,8,9-tetraaryldicyclopenta[fg,qr]pentacene derivatives show narrow energy gaps of around 1.2 eV, absorbing light well into the near-infrared region, but are non-fluorescent. researchgate.netresearchgate.net In contrast, a doubly boron-doped hexabenzopentacene, 12b,24b-diborahexabenzo[a,c,fg,l,n,qr]pentacene, displays strong absorption in the visible region and emits in the near-infrared, with an emission peak observed at 715 nm. d-nb.info

Table 3: Optical Properties of a Boron-Doped this compound Analogue

Compound Solvent Absorption λmax (nm) Emission λmax (nm)
B₂-HBP o-dichlorobenzene 645 715

Data for 12b,24b-diborahexabenzo[a,c,fg,l,n,qr]pentacene (B₂-HBP). d-nb.info

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the covalent structure of newly synthesized molecules. For complex PAHs, ¹H and ¹³C NMR spectra provide definitive proof of structure by revealing the chemical environment and connectivity of each atom.

Mass Spectrometry for Molecular Characterization

Time-Resolved Spectroscopic Investigations of Excited State Dynamics

The behavior of this compound and its analogs upon photoexcitation is a critical area of research, with time-resolved spectroscopic techniques providing a window into the fleeting dynamics of their excited states. These methods allow for the observation of processes such as exciton (B1674681) formation, relaxation, and fission, which are fundamental to the performance of organic electronic and photonic devices. ontosight.ai

Femtosecond Time-Resolved Second Harmonic Generation (fs-TR-SHG)

Femtosecond time-resolved second harmonic generation (fs-TR-SHG) is a powerful, interface-sensitive, nonlinear optical spectroscopy used to probe the dynamics of electronically excited states. researchgate.net This technique is particularly valuable for studying interfaces in multilayer organic electronic devices. While direct fs-TR-SHG studies on this compound are not prominent in the literature, research on the closely related pentacene provides significant insights.

In studies of pentacene thin films, fs-TR-SHG has been used to investigate the ultrafast dynamics after optical excitation. researchgate.netnih.gov For instance, at pentacene/perfluoropentacene donor-acceptor interfaces, fs-TR-SHG measurements revealed the formation of charge transfer states at the interface, leading to the generation of a local electric field within tens of picoseconds. nih.gov The technique can distinguish between different excited-state processes; in single-component pentacene films, singlet fission is observed on a timescale of approximately 200 femtoseconds. nih.gov The SHG signal's intensity and phase are sensitive to the electronic structure and population dynamics of the excited states. worktribe.com Given the structural and electronic similarities, it is expected that fs-TR-SHG would be a highly effective tool for elucidating the interfacial excited-state dynamics of this compound in heterostructures.

Table 1: Excited-State Dynamics in Pentacene Systems Studied by fs-TR-SHG

SystemObserved ProcessTimescaleReference
Pentacene Thin FilmSinglet Fission~200 fs nih.gov
Pentacene/Perfluoropentacene InterfaceCharge Transfer State FormationTens of picoseconds nih.gov
Pentacene/PFP InterfacePopulation of Defect States55 ± 12 ps nih.gov

Time-Resolved and Temperature-Dependent Photoluminescence Spectroscopy

Time-resolved and temperature-dependent photoluminescence (PL) spectroscopy are essential for understanding the emissive properties and relaxation pathways of excited states in molecular crystals. A comprehensive study on single crystals of dibenzopentacene, a close analog of this compound, has provided a wealth of information. rsc.org

These investigations revealed a complex evolution of excited states between 5 K and 300 K, with a total of five co-existing and interconverting emissive states. rsc.org At temperatures below 20 K, the PL spectra are dominated by free excitons. As the temperature increases, these free excitons convert to self-trapped excitons (STEs). rsc.org The interconversion between the free exciton and STE states was found to be a thermally activated process, with the energy barriers determined from the temperature dependence of the emission lifetimes. rsc.org

Table 2: Emissive States and Their Behavior in Dibenzopentacene Single Crystals

Temperature RangeDominant Emissive StateKey ObservationReference
< 20 KFree ExcitonsDominant PL emission rsc.org
> 20 KSelf-Trapped Excitons (STEs)Conversion from free excitons rsc.org
120 K - 300 K-20-fold decrease in PL intensity rsc.org

Theoretical and Computational Chemistry Approaches

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to view the electronic makeup of dibenzo[fg,qr]pentacene. These methods are essential for predicting molecular properties and understanding chemical behavior at a subatomic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of PAHs like this compound. This method is widely used to optimize molecular geometry and predict a range of electronic properties. nih.gov DFT calculations, often employing hybrid functionals such as B3LYP with a 6-31G(d,p) basis set, are used to determine the most stable geometric structure of the molecule. nih.gov These calculations have confirmed the planar and rigid framework of this compound, which is composed of a pentacene (B32325) core with two additional fused benzene (B151609) rings. ontosight.ai

Key electronic properties derived from DFT calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical characteristics. nih.govresearchgate.net For instance, a smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a bathochromic (red) shift in the absorption spectrum. nih.govnih.gov DFT calculations have been successfully employed to predict the low LUMO energy level and narrow band gap of related boron-doped dibenzopentacene derivatives, demonstrating the predictive power of this theoretical approach. nih.govd-nb.infod-nb.info

PropertyDescriptionReference
Molecular Geometry Optimized using DFT to find the most stable arrangement of atoms. nih.gov
HOMO Energy Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. nih.govnih.gov
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. nih.govnih.gov
HOMO-LUMO Gap Energy difference between HOMO and LUMO, influencing electronic and optical properties. nih.govresearchgate.net

Ab Initio Calculations for Electronic Band Structure Determination

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for determining the electronic band structure of materials. aps.orgscispace.com For crystalline solids of molecules like this compound, these calculations can predict how the discrete molecular orbitals of individual molecules interact and broaden into continuous energy bands.

Studies on pentacene, the parent molecule of this compound, have shown excellent agreement between ab initio calculations and experimental measurements of the electronic band structure. aps.org These calculations can reveal both intramolecular and intermolecular band dispersion, providing a comprehensive picture of charge transport pathways within the material. aps.org The application of these methods to this compound is essential for understanding its potential as a semiconductor in electronic devices. nih.govrsc.org

First-Principles Prediction of Thermochemical Properties

First-principles calculations are also employed to predict the thermochemical properties of PAHs, including their enthalpies of formation. nih.gov By extrapolating DFT calculations to a large basis set limit and applying group-based correction schemes, it is possible to obtain highly accurate thermochemical data. nih.gov For a large set of PAHs, this approach has yielded a mean unsigned deviation from experimental enthalpies of formation of just 5.0 kJ/mol. nih.gov The Benson group additivity method is another technique used to estimate thermodynamic properties like heat capacity and enthalpy of formation for PAHs where experimental data is scarce. nist.gov

Thermochemical PropertyPredicted Value (kJ/mol)Reference
Enthalpy of Formation (Predicted) 448.2 nih.gov
Enthalpy of Formation (Estimated) 363.3 nist.gov

Modeling of Electronic Behavior and Aromaticity

The electronic behavior and aromaticity of this compound are key to understanding its stability and reactivity. Theoretical models provide a framework for rationalizing these properties.

Application of Clar's Aromatic Sextet Rule to this compound

In the case of this compound, the application of Clar's rule reveals a significant electronic reorganization compared to its parent molecule, pentacene. researchgate.net While pentacene has a single migrating π-sextet, the benzannulation leading to this compound results in a structure that can be described as having two electronically separated phenanthrene (B1679779) units, each containing Clar sextets. researchgate.netresearchgate.net This leads to a more stable electronic configuration. researchgate.net

Insights into Electronically Separated Phenanthrene Units

The concept of electronically separated phenanthrene units within the this compound framework is a direct consequence of applying Clar's rule. researchgate.net This electronic segmentation means that the molecule does not behave like a simple, extended acene. researchgate.net Instead, its properties are more akin to two distinct phenanthrene moieties that are electronically isolated from each other. researchgate.net This has profound implications for its chemical reactivity and photophysical behavior, distinguishing it from other pentacene derivatives.

Simulation of Excited State Phenomena

Singlet Fission Mechanisms and Kinetics

There are no specific computational studies on the singlet fission mechanisms or kinetics for this compound reported in the scientific literature.

Exciton (B1674681) Dynamics and Energy Transfer Processes

There are no specific computational studies on the exciton dynamics or energy transfer processes for this compound reported in the scientific literature.

Crystal Engineering and Supramolecular Self Assembly

Control of Solid-State Packing and Polymorphism

The ability of a single compound to crystallize in multiple distinct forms, known as polymorphism, is a critical consideration in materials science. Each polymorph possesses a unique crystal lattice and, consequently, different physical properties. For planar PAHs like pentacene (B32325) and its derivatives, solid-state packing is not accidental but can be deliberately controlled to select for polymorphs with desirable characteristics.

The formation of specific crystal structures is highly sensitive to the conditions under which the crystals are grown. For pentacene and related molecules, physical vapor transport (PVT) is a common method for producing high-quality single crystals. mdpi.com Research has shown that crystal growth is most intensive in regions with sharp temperature gradients within the growth apparatus. mdpi.com

Key parameters that influence the resulting crystal structure include:

Substrate Temperature: The temperature of the surface onto which the material is deposited can dictate which polymorphic form is energetically favored. For pentacene thin films, different polymorphs are observed to grow at room temperature compared to elevated substrate temperatures. uni-muenchen.de

Film Thickness: In thin-film deposition, the initial layers may adopt a substrate-induced polymorph, which can then transition to a different, more stable bulk phase as the film thickness increases. For instance, a thin-film phase of pentacene with a 15.4 Å layer spacing is often observed initially on SiO₂ substrates, which gives way to a 14.4 Å phase as the film grows thicker.

Crystallization Method: Crystals grown slowly from solution can yield different polymorphs compared to those grown via vapor transport. nih.gov For example, crystals of a boron-doped analogue, 12b,24b-diborahexabenzo[a,c,fg,l,n,qr]pentacene, suitable for single-crystal X-ray diffraction were successfully grown using PVT. d-nb.info

These findings establish that the careful manipulation of kinetic and thermodynamic parameters during crystallization is a viable strategy for controlling the solid-state structure of dibenzo[fg,qr]pentacene and related compounds.

Different polymorphs are typically identified and characterized by their distinct crystallographic parameters, most notably the interlayer spacing (d-spacing), which can be readily measured using X-ray diffraction (XRD). For pentacene, a foundational molecule for understanding this compound, at least four different polymorphs have been identified, distinguished by their d(001) values. nih.gov

Recent band structure calculations have confirmed that the electronic properties of these materials are strongly dependent on the specific molecular stacking within these different polymorphic layers, making their identification crucial for device engineering.

Polymorph d(001) SpacingTypical Formation ConditionsCommon Form
14.1 ÅVapor transport growth; also observed in very thick films (>1300 monolayers). nih.govSingle Crystal
14.4 Å / 14.5 ÅThin films grown on SiO₂ substrates above 350 K; appears as film thickness increases. nih.govThin Film
15.0 ÅSubstrate-induced phase, stable for small film thicknesses and low substrate temperatures. Thin Film
15.4 ÅSubstrate-induced "thin-film phase," grows at room temperature on various gate dielectrics. uni-muenchen.deThin Film

Correlation Between Molecular Packing and Electronic Properties

A direct and critical relationship exists between the supramolecular arrangement of this compound molecules and the material's bulk electronic properties, particularly charge carrier mobility. ontosight.ai The efficiency of charge transport in organic semiconductors is fundamentally dependent on the degree of electronic coupling between adjacent molecules, which is a direct consequence of their packing in the solid state. mdpi.com

The key factor is the overlap of π-orbitals between neighboring molecules. Optimal π-π stacking, characterized by close intermolecular distances and significant orbital overlap, creates continuous pathways for charge carriers (holes or electrons) to move through the material. Different polymorphs exhibit different packing motifs, leading to variations in this overlap and, therefore, in mobility. nih.gov For example, the high charge carrier mobility in pentacene is attributed to its herringbone packing structure in single crystals, which provides strong 2D electronic coupling. mdpi.com

The presence of impurities or less-ordered crystal structures, such as those in amorphous films or certain polymorphs, can disrupt these transport pathways, leading to a significant reduction in charge mobility. mdpi.com Conversely, the formation of highly ordered columnar stacks, as seen in the boron-doped hexabenzopentacene derivative, is a desirable feature for efficient one-dimensional charge transport. d-nb.info Therefore, the control over crystal packing afforded by crystal engineering and supramolecular scaffolding is essential for optimizing the electronic performance of this compound-based devices. mdpi.comnih.gov

Investigation of Charge Transport Phenomena

Carrier Mobility and Trap State Analysis

The efficiency of charge transport in organic semiconductors is quantified by carrier mobility and significantly influenced by the presence of trap states.

Dibenzo[fg,qr]pentacene derivatives have been synthesized and identified as materials with hole-transporting capabilities. researchgate.netnih.gov These characteristics were noted in a device with a bottom-contact configuration fabricated from one of these polycyclic aromatic hydrocarbons. researchgate.netnih.gov The molecular structure of this compound, which can be conceptualized as two electronically separated phenanthrene (B1679779) units, influences its electronic properties. researchgate.net

In a broader context, the parent compound, pentacene (B32325), has been extensively studied, with single crystals exhibiting high hole mobilities. After a purification process to remove impurities like 6,13-pentacenequinone, room temperature mobilities of 35 cm²/Vs have been measured, increasing to 58 cm²/Vs at 225 K. utwente.nl This suggests that with high purity and crystalline order, this compound could also exhibit significant charge carrier mobility. Theoretical studies on related ladder polymers incorporating the this compound chromophore also point towards high on-chain charge carrier mobilities. acs.orgmpg.de

Reported Hole Mobility in Pentacene Single Crystals
TemperatureHole Mobility (cm²/Vs)Reference
Room Temperature35 utwente.nl
225 K58 utwente.nl

Electronic trap states are localized energy levels within the band gap of a semiconductor that can immobilize charge carriers, thereby impeding charge transport. In polycrystalline thin films of related organic semiconductors like pentacene, structural defects associated with grain boundaries are a primary source of "fast" hole traps. aps.org The density of these trap states can be quantified and is a critical parameter for device performance.

The charge transport properties of organic semiconductors are highly sensitive to the surrounding environment. Exposure to oxygen and light can lead to the slow oxidation of acene-based molecules, which in turn can negatively impact charge transport. utwente.nl It is for this reason that the handling and storage of high-purity crystals are often conducted in vacuum or inert atmospheres and in the absence of light. utwente.nl

Theoretical Models for Charge Transport

To understand the fundamental mechanisms of charge movement in organic materials, theoretical models are employed. These models typically describe transport as either a localized "hopping" motion or a delocalized "band-like" movement.

In many organic semiconductors, particularly those with significant molecular disorder or strong electron-phonon coupling, charge transport is described as a series of "hops" between adjacent molecules. The rate of this thermally activated hopping process can be described by the Marcus electron transfer theory. aps.orgshuaigroup.net This theory considers the reorganization energy (the energy required to distort the molecule and its surroundings upon charge transfer) and the electronic coupling between neighboring molecules. shuaigroup.net

While classical Marcus theory has been instrumental in molecular design, it often underestimates experimentally measured mobilities and fails to explain the "band-like" temperature dependence (where mobility decreases with increasing temperature) observed in some high-purity organic crystals. aps.orgshuaigroup.net A more refined model that incorporates quantum nuclear tunneling effects within the hopping framework can bridge this gap, providing a more accurate description of the charge mobility and its temperature dependence. aps.orgmomap.net.cn This quantum-corrected hopping model is particularly relevant for describing charge transport in materials like this compound, where both localized and delocalized characteristics may be present.

In highly ordered organic single crystals with strong intermolecular electronic coupling, charge carriers can become delocalized over multiple molecular units, leading to a "band-like" transport regime. aps.org In this regime, the charge carriers move more like waves in a periodic potential, and their motion is limited by scattering with lattice vibrations (phonons).

The Holstein-Peierls model is a theoretical framework used to describe this scenario. It considers both local (Holstein-type) and non-local (Peierls-type) electron-phonon couplings. nih.govarxiv.org The local coupling relates to the interaction of the charge with intramolecular vibrations, while the non-local coupling pertains to the modulation of the intermolecular transfer integrals by intermolecular vibrations. nih.govarxiv.org By analyzing the interplay between the transfer integral and the electron-phonon coupling strengths, it is possible to map out different transport regimes, including band-like transport, phonon-assisted transport, and transient localization. nih.govarxiv.org For high-purity crystalline this compound, it is conceivable that under certain conditions, a band-like transport mechanism could dominate, leading to higher charge carrier mobilities.

Role of Quantum Nuclear Tunneling in Charge Mobility

The phenomenon of charge transport in organic semiconductors like this compound and its derivatives is a complex process that cannot always be described by classical models alone. While thermally activated hopping is a key mechanism, quantum mechanical effects, particularly nuclear tunneling, can play a significant role in determining charge carrier mobility. aps.org

In a classical hopping model, a charge carrier (hole or electron) moves between adjacent molecules by overcoming an energy barrier. This process is thermally activated, meaning that mobility increases with temperature. However, experimental observations for some high-purity organic crystals have shown a "band-like" behavior, where mobility decreases as temperature rises, a phenomenon that classical hopping fails to explain. aps.org

This is where quantum nuclear tunneling becomes crucial. aps.orgbgu.ac.il This effect allows nuclei to pass through a potential energy barrier rather than going over it, which is a purely quantum mechanical phenomenon. bgu.ac.il In the context of charge transport in molecular crystals, the charge carrier interacts with molecular vibrations (phonons). High-frequency vibrational modes, in particular, are strongly coupled to the motion of the charge. Due to their quantum nature, these vibrations can allow the charge to "tunnel" between molecules, even when the thermal energy is insufficient to overcome the classical barrier. aps.org

A theoretical model that incorporates quantum charge-transfer theory with random-walk simulations has been successfully applied to explain the charge mobility in related polyacenes like pentacene and rubrene. aps.org This model demonstrates that the inclusion of nuclear tunneling effects can account for the observed band-like temperature dependence of mobility. aps.org For materials like tetracene, it is suggested that the hopping character of charge transport may not be observable because the high-frequency vibrational modes that are strongly coupled to hole motion facilitate nuclear tunneling, leading to predominantly band-like behavior. aps.org

Interfacial Charge Transfer Dynamics in Molecular Heterostructures

The performance of organic electronic devices often relies on the efficient transfer of charge carriers across the interface of two different molecular materials, forming a molecular heterostructure. The dynamics of this interfacial charge transfer are critical in applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). internal-interfaces.denih.gov For materials like this compound and its derivatives, understanding these dynamics is key to optimizing device performance.

Molecular heterostructures involving donor and acceptor molecules are designed to facilitate the separation of excitons (bound electron-hole pairs) into free charge carriers. internal-interfaces.de When a photon is absorbed, an exciton (B1674681) is created. If this exciton reaches the donor-acceptor interface, it can dissociate, with the electron transferring to the acceptor material and the hole remaining in the donor material. These separated charges can then be collected at the electrodes, generating a photocurrent. internal-interfaces.denih.gov

The efficiency of this charge transfer process is highly dependent on the molecular arrangement and electronic coupling at the interface. internal-interfaces.de In highly ordered crystalline molecular heterostructures, such as those formed between pentacene and perfluoropentacene, the spatial separation of electrons and holes in charge-transfer (CT) excitons at the interface leads to extended lifetimes compared to excitons in the pristine materials. internal-interfaces.de This indicates that a well-defined interface can promote efficient charge separation. internal-interfaces.de

Research on ladder polymers incorporating a 2,10-di-tert-butyl-8,16-diphenyl-dibenzo-[fg,qr]pentacene chromophore has provided insights into on-chain charge carrier mobilities. acs.org Ultrafast photoconductivity measurements using optical pump-terahertz (THz) probe spectroscopy revealed that a fully π-conjugated polymer exhibits higher mobility compared to a cross-conjugated polymer. acs.org This is attributed to a smaller reduced effective mass resulting from the higher degree of conjugation. acs.org This finding underscores the importance of the molecular structure and conjugation pathway in facilitating charge transport within the material, which is a prerequisite for efficient interfacial charge transfer.

The following table summarizes the on-chain charge carrier mobilities for two different ladder polymers, one fully conjugated (PAL 1) and one cross-conjugated (PAL 2) which contains a dibenzo-[fg,qr]pentacene derivative.

PolymerConjugation TypeOn-Chain Charge Carrier Mobility (cm²/V·s)
PAL 1Fully π-conjugated~7
PAL 2Cross-conjugated~3
Data sourced from ultrafast photoconductivity measurements using optical pump-terahertz (THz) probe spectroscopy. acs.org

Furthermore, studies on other types of heterostructures, such as those involving MXenes and transition-metal oxides, reveal that the interfacial electronic structure, including the work-function difference between the materials, dictates the direction and magnitude of interfacial electron transfer. aps.org Strong interfacial interactions, such as hydrogen bonding, can also enhance interfacial adhesion and influence the charge transfer process. aps.org While not directly involving this compound, these principles of interfacial science are broadly applicable to understanding its behavior in heterostructures.

Advanced Research Applications in Organic Electronics

Dibenzo[fg,qr]pentacene in Organic Field-Effect Transistors (OFETs)

The investigation of this compound and its derivatives as the active semiconductor layer in OFETs is a significant area of research. These devices are fundamental components for next-generation electronics, and the performance of the semiconductor is paramount.

The design and synthesis of new organic semiconductors aim to achieve high charge carrier mobility, essential for efficient device operation. d-nb.info A key strategy in designing stable and efficient materials is the modification of known semiconductor cores. researchgate.net Benzannulation, the fusion of additional benzene (B151609) rings onto an aromatic core, is one such strategy employed to enhance the stability of acenes like pentacene (B32325). researchgate.net

However, the fusion of benzene rings to the pentacene core to form this compound significantly alters its electronic properties. researchgate.net According to Clar's aromatic sextet rule, this structural modification results in a molecule that no longer behaves as a single large acene. researchgate.net Instead, it functions more like two electronically distinct phenanthrene (B1679779) units. researchgate.net This change is crucial as it impacts the material's charge transport characteristics and stability, which are critical design parameters for OFETs.

Researchers have developed synthetic routes to create derivatives of this compound, allowing for the fine-tuning of its properties. nih.gov By introducing different functional groups, chemists can modulate the molecular architecture and electronic landscape, which in turn influences charge mobility. researchgate.net For instance, convenient methods for synthesizing dibenzo[fg,qr]pentacenes have been developed via the ruthenium-catalyzed chemoselective C–O arylation of 1,5-dimethoxyanthraquinones. nih.gov This work has led to the successful fabrication of OFETs with hole-transporting characteristics, demonstrating the potential of this class of compounds as p-type semiconductors. nih.govresearchgate.net

The performance of an OFET is intrinsically linked to the molecular order within the semiconductor thin film. nih.gov High carrier mobility is often expected in single crystals due to their perfect molecular arrangement. nih.gov The way individual molecules pack together in the solid state, particularly the degree of π-stacking between adjacent molecules, dictates the efficiency of charge hopping, which is the primary mechanism of charge transport in many organic semiconductors.

For polycyclic aromatic hydrocarbons, including derivatives of this compound, the solid-state packing is a critical factor for device performance. nih.gov Variations in peripheral substituents can perturb the molecular packing due to steric and dipolar interactions, thereby altering the electronic coupling between neighboring molecules and, consequently, the charge mobility. researchgate.net While pentacene itself has been a benchmark material in OFETs, its instability can limit its practical use. pkusz.edu.cn The development of more stable derivatives, such as this compound, is a promising route to overcome this limitation.

Devices fabricated from a this compound derivative have demonstrated hole-transporting characteristics in a bottom-contact configuration, confirming its function as an active OFET material. nih.gov The correlation between the specific crystal packing of this derivative and its measured mobility is a key area of ongoing investigation, aiming to establish clear structure-property relationships to guide the design of future materials with enhanced performance.

ParameterInfluence on OFET PerformanceRelevance to this compound
Charge Carrier Mobility Determines the switching speed and current output of the transistor.Derivatives have shown hole-transporting characteristics. nih.govresearchgate.net
Molecular Packing Strong π-π interactions facilitate efficient charge transport between molecules. nih.govSynthetic modifications aim to control packing for improved performance. researchgate.net
Crystal Structure High crystallinity and proper orientation relative to electrodes enhance charge flow. nih.govResearch is ongoing to correlate the crystal structures of derivatives with their OFET performance.
Material Stability Affects the operational lifetime and reliability of the device.Benzannulation provides greater stability compared to linear acenes like pentacene. researchgate.net

Potential in Organic Photovoltaics and Light-Emitting Diodes

The favorable optical and electronic properties of this compound, such as its extended π-conjugation, make it a material of interest for other optoelectronic devices, including organic solar cells and light-emitting diodes. ontosight.ai

In organic solar cells (OSCs), the active layer typically consists of a blend of an electron donor and an electron acceptor material. nih.gov The donor material must have a strong absorption profile that overlaps with the solar spectrum and appropriate energy levels to facilitate efficient exciton (B1674681) dissociation and charge transfer. nih.gov Polycyclic aromatic hydrocarbons like this compound are being explored for this purpose. researchgate.net

While the use of PAHs as the primary semiconducting material in OSCs has historically been a less-explored area compared to other classes of molecules, it represents an emerging field of research. researchgate.net The inherent properties of this compound, stemming from its extended π-system, make it a candidate for investigation as a donor material. ontosight.ai Research in this area would focus on synthesizing derivatives with optimized absorption spectra and energy levels that align favorably with common acceptor materials to maximize power conversion efficiency. However, detailed studies on the performance of this compound as a primary donor in high-efficiency OSCs are still nascent.

The ability of a molecule to emit light efficiently upon electrical excitation is the foundation of OLED technology. sciopen.com Materials with high fluorescence quantum yields are particularly attractive for this application. ontosight.ai this compound has been identified as a compound with interesting optical properties, making it a candidate for exploration as an emitter in OLEDs. ontosight.ai

Experimental studies have been conducted to characterize the fluorescence properties of this compound. grafiati.com Such investigations are crucial for understanding its potential as a light-emitting material. The design of novel emitters for OLEDs often involves the strategic modification of a core chromophore to tune the emission color and improve efficiency. rsc.orgnih.gov For this compound, this would involve synthetic modifications to its structure to shift its emission wavelength and enhance its photoluminescence quantum yield. The exploration of its derivatives as emitters in high-performance OLEDs is an active area of materials research. ontosight.aichemrxiv.org

Conclusion and Future Research Directions

Challenges in Synthesis and Precise Structural Control

The synthesis of complex polycyclic aromatic hydrocarbons like dibenzo[fg,qr]pentacene presents a significant hurdle for chemists. The construction of such intricate, multi-ring systems with high efficiency, selectivity, and diversity remains a formidable task. nih.govacs.org While methods for creating some pentacene (B32325) derivatives exist, achieving precise control over the final structure, especially for isomers with specific symmetries, is a persistent challenge. nih.gov

One notable advancement in the synthesis of this compound derivatives involves a ruthenium-catalyzed chemoselective C–O arylation of 1,5-dimethoxyanthraquinones. figshare.comnih.gov This method proceeds through the selective reaction of the dimethoxyanthraquinone with arylboronates at the ortho C–O bonds to form diarylation products. A subsequent two-step process, comprising a Corey–Chaykofsky reaction and a dehydrative aromatization, yields the final this compound derivatives. figshare.comnih.govresearchgate.net Despite the success of this approach, the need for more versatile and efficient synthetic strategies remains. Many existing methods for PAH synthesis suffer from low yields and a lack of broad applicability to diverse structures. researchgate.net Future research must focus on developing novel synthetic methodologies that offer greater control over the molecular architecture, enabling the introduction of various functional groups to fine-tune the material's properties for specific applications. ontosight.ai

Advancements in Understanding Complex Electronic and Excitonic Dynamics

The electronic properties of this compound are a key area of research, driven by its potential in organic electronics. ontosight.ai Unlike pentacene, which has a desirable acene character for some applications, the benzannulation in this compound leads to a significant modulation of its electronic structure. researchgate.net According to Clar's aromatic sextet rule, the most significant resonance contributor for a PAH is the one with the maximum number of benzene-like moieties. In this compound, this results in a structure that behaves less like a single, large conjugated system and more like two electronically separated phenanthrene (B1679779) units. researchgate.net This structural feature governs its unique optical and electronic properties, including high fluorescence quantum yields and good charge carrier mobilities. ontosight.ai

Understanding the dynamics of excitons—bound states of an electron and an electron hole—is crucial for optimizing the performance of organic electronic devices. In related systems like crystalline pentacene, singlet exciton (B1674681) fission (SEF), the process where a singlet exciton splits into two triplet excitons, is a key phenomenon. nih.gov The dynamics of SEF are intricately linked to the nuclear structure and motions within the crystal. nih.govmpg.de Femtosecond electron diffraction studies on pentacene single crystals have revealed that coherent atomic motions, specifically collective sliding of the molecules, accompany the SEF process and modify the excitonic coupling between adjacent molecules. nih.govmpg.de First-principles studies further indicate that non-radiative exciton relaxation processes, driven by exciton-phonon interactions, are dominant in pentacene and occur on femtosecond timescales. arxiv.orgaps.org These advanced spectroscopic and computational techniques provide a framework for understanding the complex interplay between molecular structure, crystal packing, and excitonic processes. Applying these methods to this compound and its derivatives is a critical future research direction to unravel its photophysical behavior and guide the design of more efficient materials.

PropertyValueSource
Enthalpy of Formation (G3MP2B3)457.02 kJ/mol nih.gov
Enthalpy of Formation (B3LYP/6-311g(d,p))448.2 kJ/mol nih.gov
DerivativeAbsorption Max (λmax,abs)Emission Max (λmax,em)Source
2,10-di-tert-butyl-8,16-diphenylthis compound432 nm472 nm uu.nl

Developing Rational Design Principles for Next-Generation Organic Electronic Materials

The development of next-generation organic electronic materials hinges on the establishment of clear, rational design principles. This involves creating a strong connection between molecular structure and the resulting electronic and optical properties. For polycyclic aromatic hydrocarbons, properties like the band gap energy can be effectively tuned by altering the number of aromatic rings and the arrangement of the fused ring system. researchgate.net The isomeric forms of PAHs, such as picene (B1221364) and pentacene, demonstrate contrasting electronic properties due to their different ring arrangements, which modify the energy levels of the π-conjugated system. researchgate.net

For this compound, its inherent structure already provides a departure from the linear acene model. researchgate.net Future design principles should leverage this unique electronic scaffold. Computational studies, such as those using density functional theory (DFT) and multireference perturbation theory, are vital tools in this endeavor. uu.nlrsc.org These methods can predict the electronic and spin properties of novel molecular designs before their synthesis, saving significant time and resources. rsc.org For example, DFT calculations have been used to compare the electronic band structure of ladder polymers, using a this compound derivative as a reference for a fully conjugated segment. uu.nl By systematically studying how the introduction of different functional groups or the alteration of the core structure affects properties like charge carrier mobility, fluorescence, and exciton dynamics, a set of guiding principles can be formulated. ontosight.ai These principles will enable the targeted design of this compound-based materials with properties optimized for high-performance organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). ontosight.ai

Q & A

Q. How do structural defects in this compound thin films influence device performance, and what characterization techniques detect these defects?

  • Methodological Answer : Dislocations and grain boundaries reduce mobility by creating charge traps. Use conductive AFM (c-AFM) to map local conductivity variations and transmission electron microscopy (TEM) to identify defect density. Post-deposition annealing (150°C, N₂ atmosphere) reduces defects by 40%, as quantified by X-ray reflectivity (XRR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.